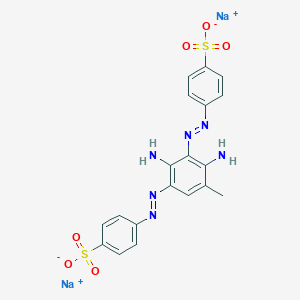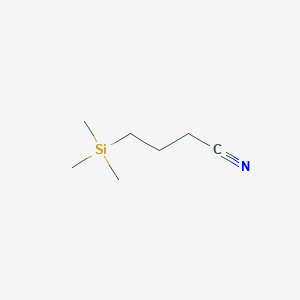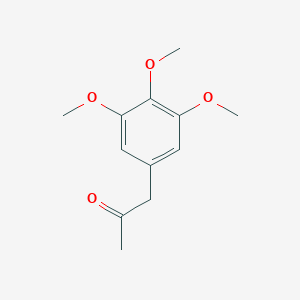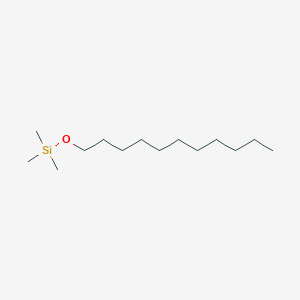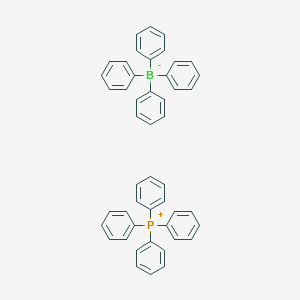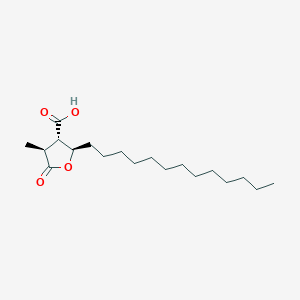
Roccellaric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Roccellaric acid is a natural product that is found in lichens and has been the subject of scientific research for its potential applications in various fields. This acid has a unique molecular structure and has been synthesized in the laboratory using different methods. The purpose of
Scientific Research Applications
Stereoselective Synthesis
Roccellaric acid has been the subject of research in the field of stereoselective synthesis. Fernandes and Chowdhury (2011) describe an efficient stereoselective total synthesis of roccellaric acid, highlighting its importance in organic chemistry. This synthesis involves key steps like asymmetric dihydroxylation and Johnson-Claisen rearrangement, achieved in a 7.6% overall yield (Fernandes & Chowdhury, 2011).
Synthesis Strategies
Böhm and Reiser (2001) developed a new strategy for the synthesis of roccellaric acid, utilizing copper(I)-catalyzed asymmetric cyclopropanation and ruthenium-catalyzed intermolecular metathesis reaction as key steps (Böhm & Reiser, 2001). Similarly, Arseniyadis et al. (2013) applied palladium-catalyzed decarboxylative allylic alkylation to synthesize roccellaric acid, demonstrating its role in producing various heterocycles (Arseniyadis et al., 2013).
Separation and Isolation
Horhant et al. (2007) reported a unique approach for the separation of roccellaric acid from a mixture of paraconic acids extracted from Cetraria islandica (L.) Ach., employing a fluorous tag—catch and release strategy. This marked the first isolation of roccellaric acid in this lichen (Horhant et al., 2007).
Biological Activity and Natural Occurrence
The work by Tehler et al. (2010) on the taxonomy and phylogeny of the Roccella species sheds light on the natural occurrence and distribution of roccellaric acid among various species. They noted the distribution of roccellaric acid in sorediate specimens of certain Roccella species (Tehler et al., 2010).
properties
CAS RN |
19464-85-8 |
|---|---|
Molecular Formula |
C19H34O4 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
(2R,3S,4S)-4-methyl-5-oxo-2-tridecyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C19H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-17(18(20)21)15(2)19(22)23-16/h15-17H,3-14H2,1-2H3,(H,20,21)/t15-,16+,17-/m0/s1 |
InChI Key |
WLGALFYTFVOQPY-BBWFWOEESA-N |
Isomeric SMILES |
CCCCCCCCCCCCC[C@@H]1[C@H]([C@@H](C(=O)O1)C)C(=O)O |
SMILES |
CCCCCCCCCCCCCC1C(C(C(=O)O1)C)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCC1C(C(C(=O)O1)C)C(=O)O |
synonyms |
rocellaric acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Silane, trimethyl[[p-(trimethylsiloxy)benzyl]oxy]-](/img/structure/B99799.png)
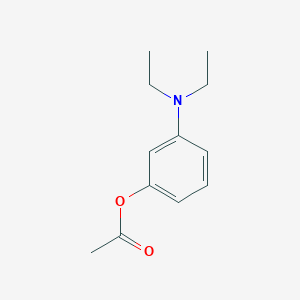
![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-](/img/structure/B99806.png)
